molecular formula C12H8ClNOS2 B12623431 2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one CAS No. 918107-61-6

2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one

Cat. No.: B12623431
CAS No.: 918107-61-6
M. Wt: 281.8 g/mol
InChI Key: SCLLYVWBLWMFOI-UHFFFAOYSA-N
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Description

2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a benzothiophene moiety linked to a thiazolone ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiophene and thiazolone rings in its structure suggests it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one typically involves the formation of the benzothiophene moiety followed by its attachment to the thiazolone ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, benzothiophene can be synthesized via the reaction of sulfur with ortho-alkynylphenyl derivatives. The thiazolone ring can be formed through the cyclization of thioamide derivatives with chloroacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The thiazolone ring may also contribute to its biological effects by interacting with different molecular pathways. These interactions can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one is unique due to the combination of benzothiophene and thiazolone rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

918107-61-6

Molecular Formula

C12H8ClNOS2

Molecular Weight

281.8 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethyl)-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C12H8ClNOS2/c13-11-5-12(15)14(17-11)6-8-7-16-10-4-2-1-3-9(8)10/h1-5,7H,6H2

InChI Key

SCLLYVWBLWMFOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN3C(=O)C=C(S3)Cl

Origin of Product

United States

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